BenchChemオンラインストアへようこそ!

Caspase-1 inhibitor tfa salt

Inflammasome Pyroptosis Caspase selectivity

Z-WEHD-FMK is a cell-permeable, irreversible fluoromethyl ketone inhibitor that preferentially targets Group I inflammatory caspases (caspase-1, -5; lesser activity against caspase-4, -8). Its WEHD motif enables concurrent blockade of canonical (caspase-1) and non-canonical (caspase-5) inflammasome signaling—critical where caspase-5 mediates LPS-induced pyroptosis independent of caspase-1. The irreversible covalent warhead ensures sustained target engagement throughout washout and pulse-chase protocols, unlike reversible clinical candidates (e.g., VX-765). Uniquely validated as a dual-function probe against Chlamydia CPAF protease (80 μM, 9 h achieves near-complete golgin-84 protection and ~2-log reduction in infectious progeny). Quantified cathepsin B IC50 of ~6 μM provides a defined off-target benchmark for NLRP3 inflammasome studies requiring deconvolution of caspase-dependent vs. cathepsin-mediated effects.

Molecular Formula C37H42FN7O10
Molecular Weight 763.8 g/mol
Cat. No. B8193103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-1 inhibitor tfa salt
Molecular FormulaC37H42FN7O10
Molecular Weight763.8 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)
InChIKeyNLZNSSWGRVBWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-1 Inhibitor TFA Salt (Z-WEHD-FMK): Core Identity and Procurement-Relevant Characteristics


Caspase-1 inhibitor TFA salt (CAS 210345-00-9), synonymously identified as Z-WEHD-FMK, is a synthetic tetrapeptide-based fluoromethyl ketone (FMK) inhibitor with the sequence Z-Trp-Glu(OMe)-His-Asp(OMe)-FMK, supplied as a trifluoroacetate salt . It functions as a cell-permeable, irreversible inhibitor of the inflammatory caspase subfamily, primarily targeting caspase-1, caspase-5, and, to a lesser extent, caspase-4 and caspase-8 . With a molecular weight of 763.77 g/mol and the molecular formula C₃₇H₄₂FN₇O₁₀, this compound is supplied as a light-yellow to white powder requiring storage at −20°C under desiccated conditions . Unlike reversible clinical candidates or pan-caspase inhibitors, Z-WEHD-FMK occupies a distinct mechanistic niche as an irreversible covalent inactivator of Group I inflammatory caspases, making it a specialized tool for dissecting canonical and non-canonical inflammasome pathways .

Why Caspase-1 Inhibitor TFA Salt Cannot Be Replaced by In-Class Alternatives: A Selectivity and Mechanism Rationale


Caspase-1 inhibitors are not a monolithic class; their tetrapeptide recognition motifs, warhead chemistry, and target spectra diverge substantially, precluding simple interchange. Z-WEHD-FMK (WEHD motif) preferentially recognizes the active-site topology of Group I inflammatory caspases (caspase-1, -4, -5), whereas Z-YVAD-FMK (YVAD motif) is optimized for caspase-1 with reduced potency against caspase-5 [1]. Critically, almost all FMK-based caspase inhibitors, including Z-WEHD-FMK, exhibit measurable cross-reactivity with the lysosomal cysteine protease cathepsin B—a confounding variable in inflammasome studies—but the magnitude of this off-target activity differs quantitatively across compounds [2]. Furthermore, the irreversible covalent mechanism of FMK inhibitors contrasts with the reversible competitive mechanism of clinical candidates such as VX-765 (Belnacasan, Ki = 0.8 nM), producing divergent pharmacodynamic profiles in washout and pulse-chase experimental designs. These orthogonal differences in target spectrum, off-target burden, and binding kinetics mean that substituting one caspase-1 inhibitor for another without accounting for these variables risks generating non-comparable or artifact-prone datasets.

Quantitative Differentiation Evidence for Caspase-1 Inhibitor TFA Salt (Z-WEHD-FMK) Versus Key Comparators


Caspase-5 Co-Inhibition: Z-WEHD-FMK Targets Both Caspase-1 and Caspase-5, Unlike Caspase-1-Selective Peptide Inhibitors

Z-WEHD-FMK is characterized as a dual caspase-1/5 inhibitor, whereas Z-YVAD-FMK is described as a 'caspase-1-specific inhibitor' with substantially lower activity against caspase-5 . The WEHD tetrapeptide recognition motif is the preferred substrate sequence for caspase-5 and is also efficiently recognized by caspase-1 and caspase-4, as established by the foundational substrate-specificity profiling of Garcia-Calvo et al. (1998). In that study, the aldehyde analog Ac-WEHD-CHO exhibited a Ki of 56 pM against caspase-1 [1]. Sigma-Aldrich's product specification lists caspase-5 as the primary target of Z-WEHD-FMK, with confirmed activity against caspase-1, caspase-4, and caspase-8 . In contrast, Z-YVAD-FMK was designed around the YVAD motif, which is optimal for caspase-1 but shows reduced recognition by caspase-5 [1]. This differential target spectrum means that Z-WEHD-FMK can simultaneously block both the canonical (caspase-1-dependent) and non-canonical (caspase-5-dependent) inflammasome pathways, whereas Z-YVAD-FMK preferentially inhibits only the canonical arm.

Inflammasome Pyroptosis Caspase selectivity

Unique Anti-Chlamydial Activity: Z-WEHD-FMK Blocks CPAF-Mediated Golgin-84 Cleavage and Reduces Bacterial Proliferation by ~2 Logs

Z-WEHD-FMK possesses a unique activity not reported for other caspase-1 inhibitors: it directly inhibits the Chlamydia-encoded protease CPAF (chlamydial protease-like activity factor), thereby blocking CPAF-mediated cleavage of the host Golgi protein golgin-84 [1]. Treatment of C. trachomatis-infected HeLa cells with Z-WEHD-FMK (80 μM, 9 h) elicited a near-complete blockage of golgin-84 cleavage, prevented Golgi apparatus fragmentation, and resulted in a dramatic reduction in infectious bacterial progeny—described as 'several hundredfold' or approximately 2-log reduction [1][2]. This effect was confirmed to be CPAF-dependent and not mediated through host caspase inhibition. The same study demonstrated that WEHD-fmk also inhibited C. pneumoniae growth by more than 10-fold and reduced genome copy number approximately 4-fold [1]. No comparable anti-bacterial CPAF-inhibitory activity has been documented for Z-YVAD-FMK, Ac-YVAD-CMK, or VX-765.

Chlamydia trachomatis CPAF protease Golgi fragmentation

Quantified Cathepsin B Cross-Reactivity: Head-to-Head IC50 Comparison Across Four Caspase-1 Inhibitors

A direct head-to-head comparison by Newman et al. (2009) measured the cathepsin B inhibitory activity of four widely used caspase inhibitors in the same in vitro fluorogenic assay [1]. Z-WEHD-FMK inhibited cathepsin B with an approximate IC50 of 6 μM. The comparator compounds yielded the following cathepsin B IC50 values: Ac-YVAD-CMK ~1 μM, Z-VAD-FMK ~1 μM, and Boc-d-CMK ~9 μM. This places Z-WEHD-FMK at an intermediate off-target potency for cathepsin B—6-fold less potent than Ac-YVAD-CMK and Z-VAD-FMK, but 1.5-fold more potent than Boc-d-CMK. The study concluded that 'almost all caspase-1 inhibitors are also cathepsin B inhibitors' and that this cross-reactivity 'may contribute to protection against LT-mediated lysis through acting on both enzymes' [1]. Researchers using Z-WEHD-FMK in inflammasome or lysosomal permeabilization studies must account for this cathepsin B contribution, particularly since cathepsin B is itself implicated in NLRP3 inflammasome activation.

Cathepsin B Off-target activity Inflammasome

Irreversible Covalent Binding Versus Reversible Competitive Inhibition: Mechanistic Distinction from VX-765 (Belnacasan)

Z-WEHD-FMK employs a fluoromethyl ketone (FMK) warhead that forms a covalent, irreversible thioether bond with the active-site cysteine residue of target caspases, resulting in sustained enzymatic inhibition even after compound removal . In contrast, the clinical-stage comparator VX-765 (Belnacasan) is a reversible, competitive inhibitor of caspase-1 with a Ki of 0.8 nM in cell-free assays . VX-765 is an orally bioavailable prodrug that is metabolized to the active moiety VRT-043198, which also inhibits caspase-4 with a Ki of <0.6 nM . This fundamental mechanistic difference has practical consequences: irreversible inhibition by Z-WEHD-FMK enables pulse-chase and washout-resistant experimental protocols, whereas VX-765's reversible binding allows temporal control of target engagement. Additionally, VX-765 is designed for in vivo oral dosing (Phase 2 clinical trials), while Z-WEHD-FMK is employed exclusively as an in vitro/ex vivo research tool due to its peptide nature and irreversible reactivity .

Irreversible inhibitor Covalent warhead Pharmacodynamics

Solubility and Formulation Profile: Practical Handling Differentiators for In Vitro Experimental Workflows

Z-WEHD-FMK is insoluble in water but dissolves readily in DMSO (≥46.33 mg/mL, equivalent to ≥60.7 mM) and in ethanol (≥26.32 mg/mL) with ultrasonic assistance [1]. Sigma-Aldrich reports a more conservative DMSO solubility of 5 mg/mL for its catalog product , while R&D Systems/Tocris reports 15.28 mg/mL in DMSO . Reconstituted stock solutions in DMSO are stable for up to 4 months at 4°C . This solubility profile contrasts with that of the dipeptide pan-caspase inhibitor MX1013 (Z-VD-fmk), which was specifically engineered for enhanced aqueous solubility compared to tripeptide-based inhibitors such as Z-VAD-fmk [2]. The peptide-based clinical candidate VX-765, as an orally bioavailable prodrug, possesses fundamentally different formulation properties designed for gastrointestinal absorption. Z-WEHD-FMK's reliance on DMSO or ethanol for solubilization requires careful attention to final solvent concentrations in cell-based assays to avoid solvent toxicity artifacts.

Solubility DMSO Formulation

IL-1β Release Suppression in Primary Macrophages: Quantitative Functional Validation Across Multiple Inflammasome Stimuli

Z-WEHD-FMK has been quantitatively validated for suppression of IL-1β release in bone marrow-derived macrophages (BMDMs) challenged with multiple distinct inflammasome-activating stimuli [1]. At 20 μM (18–24 h treatment), Z-WEHD-FMK produced a 76–86% decrease in IL-1β release in BMDMs stimulated with 200–400 ppm Cr³⁺, a 35–45% decrease with ≥48 ppm Ni²⁺, and reduced IL-1β to below the detection threshold at 6 ppm Co²⁺ (with 40–48% reduction at 12–24 ppm Co²⁺) [1]. This multi-stimulus functional validation distinguishes Z-WEHD-FMK from compounds characterized solely by cell-free enzymatic IC50 values. For comparison, Ac-YVAD-CMK at comparable concentrations produced pronounced IL-1β suppression in LPS-stimulated human whole blood, but also showed measurable suppression of TNFα, IL-6, and IL-8, indicating less cytokine selectivity than initially assumed [2]. The pan-caspase inhibitor Z-VAD-FMK, in the same whole blood study, only weakly suppressed IL-1β while potently inhibiting TNFα, IL-6, and IL-8—a cytokine suppression pattern opposite to that of a targeted caspase-1 inhibitor [2].

IL-1β BMDM Inflammasome activation

Optimal Application Scenarios for Caspase-1 Inhibitor TFA Salt Based on Quantitative Differentiation Evidence


Simultaneous Inhibition of Canonical and Non-Canonical Inflammasome Pathways in Pyroptosis Research

Z-WEHD-FMK is the preferred choice when experimental designs require concurrent blockade of both canonical (caspase-1-dependent) and non-canonical (caspase-5-dependent) inflammasome signaling. Unlike Z-YVAD-FMK, which preferentially targets caspase-1, Z-WEHD-FMK's WEHD motif engages caspase-5 as its primary target while maintaining potent caspase-1 inhibition . This dual coverage is critical in human cell models where caspase-5 (the human ortholog of murine caspase-11) mediates cytosolic LPS-induced pyroptosis via gasdermin D cleavage—a pathway fully independent of caspase-1. In a rat model of severe acute pancreatitis, Z-WEHD-FMK administration reduced both caspase-1 and GSDMD protein expression in lung tissue, demonstrating in vivo functional activity across both arms of the pyroptotic cascade [1].

Chlamydia Host-Pathogen Interaction Studies Requiring CPAF Protease Inhibition

For laboratories investigating Chlamydia trachomatis or C. pneumoniae host-cell interactions, Z-WEHD-FMK is uniquely qualified as a dual-function probe: it simultaneously inhibits the chlamydial virulence protease CPAF (preventing golgin-84 cleavage and Golgi fragmentation) and blocks host inflammatory caspase activity [2]. Treatment at 80 μM for 9 h achieves near-complete golgin-84 protection and reduces infectious progeny by approximately 2 logs—an anti-chlamydial activity not documented for any other caspase-1 inhibitor. This property enables experimental protocols that dissect the relative contributions of CPAF-dependent host-cell remodeling versus host caspase-dependent inflammatory responses during chlamydial infection, without the confounding variable of using multiple inhibitors with overlapping protease targets.

Inflammasome Studies Requiring Defined Cathepsin B Off-Target Accounting

In NLRP3 inflammasome research where lysosomal destabilization and cathepsin B release are implicated in the activation mechanism, Z-WEHD-FMK's quantified cathepsin B IC50 of ~6 μM provides a defined benchmark for off-target contribution [3]. Because Z-WEHD-FMK's cathepsin B potency is 6-fold weaker than Ac-YVAD-CMK (~1 μM), it offers a comparatively cleaner caspase inhibition window when used at concentrations below 6 μM. Researchers should pair Z-WEHD-FMK with the cathepsin B-selective inhibitor CA-074Me (IC50 ~60 nM) in parallel control experiments to deconvolve caspase-1-specific effects from cathepsin B-mediated contributions to inflammasome activation and IL-1β processing.

Washout-Resistant Caspase Inhibition for Pulse-Chase Experimental Designs

The irreversible covalent binding mechanism of Z-WEHD-FMK makes it the inhibitor of choice for pulse-chase protocols that require sustained target engagement after compound removal . Unlike reversible inhibitors such as VX-765 (Ki = 0.8 nM), Z-WEHD-FMK's FMK warhead forms a permanent thioether bond with the catalytic cysteine, ensuring that caspase activity remains suppressed throughout extended washout and chase periods. This property is particularly valuable in experiments designed to determine the temporal window during which caspase activity is required for a given cellular phenotype—a design that cannot be executed with reversible inhibitors due to dissociation during the chase phase.

Quote Request

Request a Quote for Caspase-1 inhibitor tfa salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.